
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a chloro-nitrobenzylidene moiety, a hydrazinyl group, and an oxoacetamide linkage, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and minimize waste.
化学反应分析
Types of Reactions
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
科学研究应用
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the hydrazinyl group can form covalent bonds with target proteins, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(m-tolyl)acetamide
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups and structural features
属性
CAS 编号 |
765904-81-2 |
|---|---|
分子式 |
C16H13ClN4O4 |
分子量 |
360.75 g/mol |
IUPAC 名称 |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-4-2-3-5-13(10)19-15(22)16(23)20-18-9-11-6-7-12(17)14(8-11)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+ |
InChI 键 |
WGBCECRVJMKICL-GIJQJNRQSA-N |
手性 SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


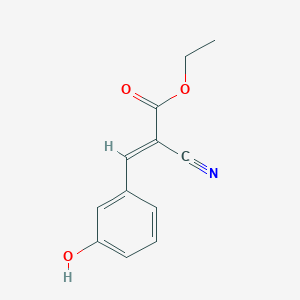


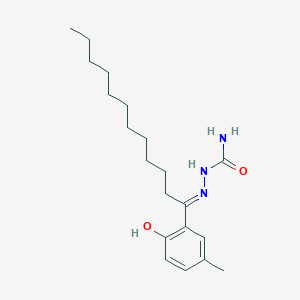

![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
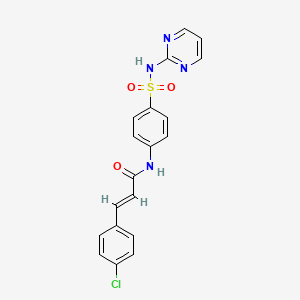

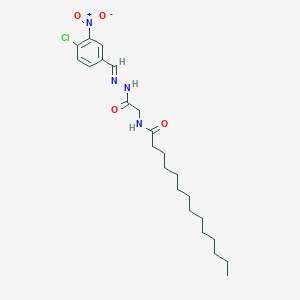

![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
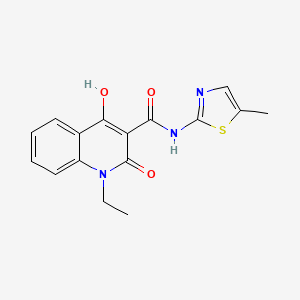

![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)
